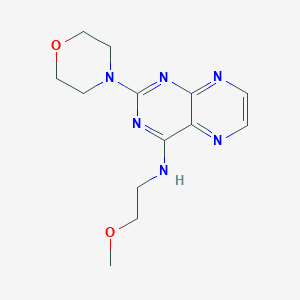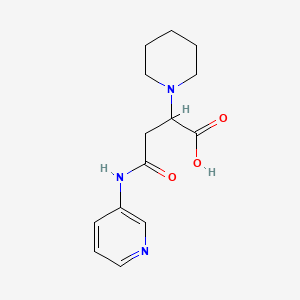
(E)-pent-2-ene-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-pent-2-ene-1,5-diamine is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and two amine groups attached to the first and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-pent-2-ene-1,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pent-2-ene and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of amine groups to the double bond.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-pent-2-ene-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated amine derivatives.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce saturated amines.
Scientific Research Applications
(E)-pent-2-ene-1,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-pent-2-ene-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The double bond in the compound may also play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(Z)-pent-2-ene-1,5-diamine: The cis isomer of the compound, differing in the spatial arrangement of the amine groups.
Pentane-1,5-diamine: A saturated analogue without the double bond.
Hexane-1,6-diamine: A longer-chain analogue with similar functional groups.
Uniqueness
(E)-pent-2-ene-1,5-diamine is unique due to the presence of both a double bond and two amine groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking these features.
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(E)-pent-2-ene-1,5-diamine |
InChI |
InChI=1S/C5H12N2/c6-4-2-1-3-5-7/h1-2H,3-7H2/b2-1+ |
InChI Key |
GZJWADCHAFPNLA-OWOJBTEDSA-N |
Isomeric SMILES |
C(CN)/C=C/CN |
Canonical SMILES |
C(CN)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12188977.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12188978.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12188985.png)
![2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12188993.png)

![2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol](/img/structure/B12189010.png)
![2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12189011.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B12189012.png)

![5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole](/img/structure/B12189029.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B12189035.png)

![4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B12189051.png)
